molecular formula C13H17NO B1306265 2-Methyl-4-piperidin-1-yl-benzaldehyde CAS No. 103893-37-4

2-Methyl-4-piperidin-1-yl-benzaldehyde

Cat. No.: B1306265
CAS No.: 103893-37-4
M. Wt: 203.28 g/mol
InChI Key: VOTIXHXNECBHMR-UHFFFAOYSA-N
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Description

2-Methyl-4-piperidin-1-yl-benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a piperidine ring and a methyl group

Biochemical Analysis

Biochemical Properties

2-Methyl-4-piperidin-1-yl-benzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various bioactive molecules. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been used as a reactant in the synthesis of anti-inflammatory agents and antibacterial agents . The compound’s interaction with enzymes such as piperidine-incorporated α-aminophosphonates suggests its potential in modulating enzyme activity and protein function . Additionally, this compound has been involved in the synthesis of fluorophores, indicating its role in biochemical assays and imaging techniques .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of piperidine, including this compound, have demonstrated growth inhibitory effects on human umbilical vein endothelial cells and certain cancer cell lines . These effects are likely mediated through alterations in cell signaling pathways and gene expression, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. The compound can bind to specific proteins and enzymes, leading to either inhibition or activation of their activity. For instance, it has been suggested that piperidine derivatives can inhibit tubulin polymerization, thereby affecting cell division and proliferation . Additionally, this compound may interact with DNA, potentially through intercalation, which can influence gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives, including this compound, can exhibit stable activity over extended periods, making them suitable for long-term biochemical assays . The degradation products of the compound may also have distinct biochemical effects, which need to be considered in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antibacterial properties . At higher doses, toxic or adverse effects may be observed. For instance, high doses of piperidine derivatives have been associated with cytotoxicity and adverse effects on cellular function . Therefore, determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biochemical properties . These metabolic pathways can influence the compound’s efficacy and toxicity, highlighting the importance of understanding its metabolic fate in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization within cellular compartments can influence its activity and function. For example, the compound’s accumulation in specific organelles may enhance its interaction with target biomolecules, thereby modulating cellular processes.

Subcellular Localization

The subcellular localization of this compound is essential for its biochemical activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, mitochondria, or other organelles can influence its interaction with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-piperidin-1-yl-benzaldehyde typically involves the reaction of 2-methylbenzaldehyde with piperidine under specific conditions. One common method includes the use of a catalyst such as an acid or base to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-piperidin-1-yl-benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The piperidine ring can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: 2-Methyl-4-piperidin-1-yl-benzoic acid.

    Reduction: 2-Methyl-4-piperidin-1-yl-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-4-piperidin-1-yl-benzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies investigating the interaction of piperidine derivatives with biological targets.

    Industrial Applications: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-(Piperidin-1-yl)benzaldehyde: Lacks the methyl group, which may affect its reactivity and biological activity.

    2-Methyl-4-(morpholin-4-yl)benzaldehyde: Contains a morpholine ring instead of a piperidine ring, leading to different chemical and biological properties.

    4-(Piperidin-1-yl)acetophenone: Features a ketone group instead of an aldehyde group, resulting in different reactivity.

Uniqueness

2-Methyl-4-piperidin-1-yl-benzaldehyde is unique due to the presence of both a piperidine ring and a methyl group on the benzaldehyde moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-methyl-4-piperidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-11-9-13(6-5-12(11)10-15)14-7-3-2-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTIXHXNECBHMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCCC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389835
Record name 2-Methyl-4-(piperidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103893-37-4
Record name 2-Methyl-4-(piperidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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